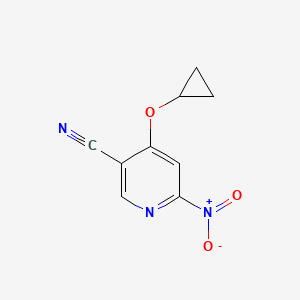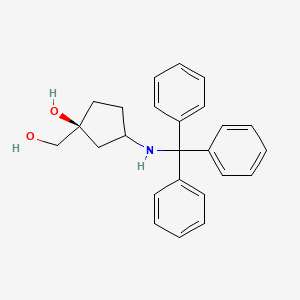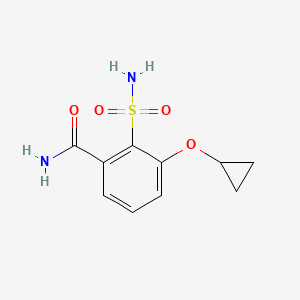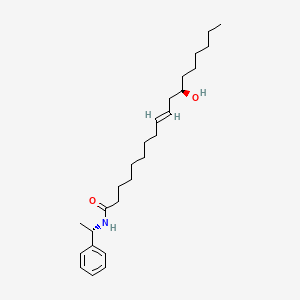![molecular formula C40H58S4Sn2 B14804865 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-dihydrothieno[2,3-f][1]benzothiole-2,6-diide;carbanide;tin(4+)](/img/structure/B14804865.png)
4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-dihydrothieno[2,3-f][1]benzothiole-2,6-diide;carbanide;tin(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-dihydrothieno2,3-fbenzothiole-2,6-diide;carbanide;tin(4+) is a complex organotin compound. It is characterized by its unique structure, which includes thiophene and benzothiole units, making it a subject of interest in various fields of research, particularly in materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-dihydrothieno2,3-fbenzothiole-2,6-diide;carbanide;tin(4+) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-120°C) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction. This requires careful control of reaction parameters to ensure high yield and purity. The use of high-purity reagents and solvents, as well as advanced purification techniques like column chromatography, are essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-dihydrothieno2,3-fbenzothiole-2,6-diide;carbanide;tin(4+) undergoes various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different organotin derivatives.
Substitution: The tin(4+) center can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various organotin derivatives .
Scientific Research Applications
4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-dihydrothieno2,3-fbenzothiole-2,6-diide;carbanide;tin(4+) has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Photocatalysis: It has shown potential in photocatalytic hydrogen evolution reactions.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors.
Mechanism of Action
The mechanism by which 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-dihydrothieno2,3-fbenzothiole-2,6-diide;carbanide;tin(4+) exerts its effects involves its interaction with various molecular targets and pathways:
Electron Transfer: The compound can facilitate electron transfer processes due to its conjugated structure.
Photocatalytic Activity: It can absorb light and generate electron-hole pairs, which are crucial for photocatalytic reactions.
Molecular Interactions: The tin(4+) center can interact with various nucleophiles, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound shares a similar thiophene and benzothiole structure but lacks the tin(4+) center.
Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl]: A polymeric form used in organic electronics.
Uniqueness
The presence of the tin(4+) center in 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-dihydrothieno2,3-fbenzothiole-2,6-diide;carbanide;tin(4+) imparts unique electronic properties and reactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C40H58S4Sn2 |
|---|---|
Molecular Weight |
904.6 g/mol |
IUPAC Name |
4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-dihydrothieno[2,3-f][1]benzothiole-2,6-diide;carbanide;tin(4+) |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;;/q-2;6*-1;2*+4 |
InChI Key |
KAWLMGHKRBGBOO-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CCCCC(CC)CC1=CC=C(S1)C2=C3C=[C-]SC3=C(C4=C2S[C-]=C4)C5=CC=C(S5)CC(CC)CCCC.[Sn+4].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B14804792.png)

![[(9R,10S,13S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14804801.png)



![4-tert-butyl-N-[4-({(2E)-2-[1-(4-hydroxyphenyl)propylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B14804833.png)
![4-(2,4-dichlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804840.png)

![[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B14804851.png)




